molecular formula C10H8O4S B1266033 1-Naphthalenesulfonic acid, 3-hydroxy- CAS No. 6357-85-3

1-Naphthalenesulfonic acid, 3-hydroxy-

Cat. No. B1266033
CAS RN: 6357-85-3
M. Wt: 224.23 g/mol
InChI Key: RZMZJYAMZGWBLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-, involves several steps, often starting from naphthalene or its derivatives. Khaleghi-Abbasabadi and Azarifar (2019) describe the synthesis of a novel magnetic 1-naphthalenesulfonic acid-grafted graphene oxide via a three-step procedure, highlighting the innovative approaches being explored in the synthesis of naphthalene sulfonic acid derivatives (Khaleghi-Abbasabadi & Azarifar, 2019).

Molecular Structure Analysis

The molecular structure of 1-naphthalenesulfonic acid, 3-hydroxy-, is characterized using various spectroscopic techniques. The detailed structural characterization is essential for understanding the compound's chemical behavior and potential applications. Techniques such as X-ray diffraction, scanning electron microscopy, and Fourier-transform infrared spectroscopy are commonly employed for this purpose, as discussed by Khaleghi-Abbasabadi and Azarifar (2019).

Chemical Reactions and Properties

1-Naphthalenesulfonic acid, 3-hydroxy-, undergoes various chemical reactions, contributing to its versatile chemical properties. For example, it can participate in coupling reactions to produce dyestuffs and other naphthalene sulfonic acid derivatives, as indicated by the synthesis pathways explored by researchers like Daub and Whaley (1978) and Atahan and Durmuş (2015), who discuss its conversion into sulfonamide and naphtho[1,2-d]oxazoles, respectively (Daub & Whaley, 1978); (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, such as solubility, melting point, and crystallinity, are crucial for its processing and application in various chemical processes. These properties are often determined through experimental studies focusing on the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, including its reactivity, stability, and interaction with other chemical species, are key to its utilization in synthetic chemistry and materials science. Studies like those by Gao, Liu, and Wei (2013) explore the compound's involvement in novel synthesis pathways, highlighting its reactivity and potential in creating complex organic molecules (Gao, Liu, & Wei, 2013).

Scientific Research Applications

Environmental Analysis

1-Naphthalenesulfonic acid, 3-hydroxy-, and its derivatives are utilized in environmental analysis, particularly in the examination of industrial effluents. A study by Alonso, Castillo, and Barceló (1999) demonstrated the use of Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from industrial wastewaters. Their research highlighted the application of ion-pair liquid chromatography coupled with mass spectrometry for detecting these compounds in wastewater samples from various industries (Alonso, Castillo, & Barceló, 1999).

Electrical Conductivity

The electrical behavior of amino-hydroxy-naphthalenesulfonic acid complexes, particularly their interaction with divalent transition metal cations, has been studied for its impact on electrical conductivity. Wahed and Metwally (1994) found that these complexes behave as organic semiconductors, providing insight into the electrical properties of these compounds (Wahed & Metwally, 1994).

Pharmaceutical and Dye Industries

In the pharmaceutical and dye industries, the purification of 1-Naphthalenesulfonic acid, 3-hydroxy- derivatives is vital. Weisz and Ito (2008) developed an HPLC method for analyzing these compounds in color additives, employing high-speed counter-current chromatography for purifying technical-grade naphthalenesulfonic acids to over 99% purity (Weisz & Ito, 2008).

Bioremediation

The biodegradation of naphthalenesulfonic acids, including 1-Naphthalenesulfonic acid, 3-hydroxy-, by specific bacterial strains has been a subject of research. Brilon, Beckmann, and Knackmuss (1981) studied how Pseudomonas species utilize these compounds, leading to the formation of metabolites like gentisate. This work contributes to understanding the microbial breakdown of such complex organic compounds (Brilon, Beckmann, & Knackmuss, 1981).

HIV Treatment Research

Research into potential anti-AIDS agents has explored the use of naphthalenesulfonic acid derivatives. Mohan, Singh, and Baba (1991) synthesized various analogs and evaluated their effects on inhibiting HIV-1 and HIV-2, identifying compounds with significant anti-viral activity (Mohan, Singh, & Baba, 1991).

Safety And Hazards

The safety data sheet advises to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing . It also advises against ingestion and inhalation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 1-Naphthalenesulfonic acid, 3-hydroxy- could involve its use as a key starting material for the preparation of naphthalenesulfonic acid derivatives . It could also be used in the development of new non-covalent molecularly imprinted polymers for solid-phase extraction of naphthalene sulfonates .

properties

IUPAC Name

3-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZJYAMZGWBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064248
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 3-hydroxy-

CAS RN

6357-85-3
Record name 2-Naphthol-4-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6357-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynaphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYNAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Mavrodin - 1968 - osti.gov
Subject: N20230*-Chemistry-Inorganic, Organic, & Physical Chemistry-Physical Chemistry; CHEMICAL REACTIONS; HYDROXIDES-NAPHTHALENE-NAPHTHYL RADICALS-…
Number of citations: 0 www.osti.gov
Y Bokra, C Luca - 1971 - osti.gov
Subject: N20110*-Chemistry-Analytical & Separations Chemistry-Chemical Procedures; ALUMINUM; ALUMINUM COMPLEXES; HYDROXY ACIDS; NAPHTHALENE; ORGANIC …
Number of citations: 0 www.osti.gov
M Mavrodin - 1972 - osti.gov
Subject: N40120*-Chemistry-Analytical & Separations Chemistry-Chemical & Spectral Procedures; AZO DYES; CONDENSED AROMATICS; HYDROXY COMPOUNDS; QUANTITATIVE …
Number of citations: 2 www.osti.gov
N Belai, BP Harp, EP Mazzola, Y Lam, E Abdeldayem… - Dyes and …, 2012 - Elsevier
D&C Red No. 34 is the calcium salt of 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-2-naphthalenecarboxylic acid. Its lakes are insoluble pigments formed by precipitating the dye anion …
Number of citations: 10 www.sciencedirect.com
WU Malik, HO Gupta, TC Sharma - 1968 - osti.gov
Subject: N20110*-Chemistry-Analytical & Separations Chemistry-Chemical Procedures; COMPLEXES; DETERMINATION; DYES; ERIOCHROME DYES; HYDROXIDES; …
Number of citations: 0 www.osti.gov
J Mavri, P Raspor, M Franko - Biosensors and Bioelectronics, 2007 - Elsevier
In this paper, a new simple approach for sensitivity optimization in surface plasmon resonance (SPR) chemosensors based on colorimetric ligands is presented. A new design of SPR …
Number of citations: 5 www.sciencedirect.com
R Kumar, S Negi, P Sharma, IB Prasher… - Journal of environmental …, 2018 - Elsevier
The scarcity of available drinking water has led the researchers to develop novel and cost-effective ways of bioremediation process for wastewater treatment. Bioremediation is a cost-…
Number of citations: 32 www.sciencedirect.com

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